CBP is a small-molecule organic semiconductor widely employed in various scientific research domains, particularly in the field of optoelectronics. Its popularity stems from its excellent hole-transporting properties, good thermal stability, and film-forming ability. CBP finds extensive use as a host material for phosphorescent and thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs) [, , , , ].
The synthesis of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl can be achieved through several methods. The most notable method involves the reaction of 4,4'-Dibromobiphenyl with carbazole in the presence of potassium tert-butoxide as a base in dry toluene. This process typically occurs under an inert atmosphere at elevated temperatures (130-140 °C) for approximately 48 hours.
The molecular structure of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl features two carbazolyl units linked by a biphenyl moiety. The compound exhibits a planar structure conducive to effective π-π stacking interactions, which are beneficial for charge transport in electronic applications.
The primary chemical reactions involving 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl are related to its role as a host material in OLEDs. It can undergo doping with various materials such as molybdenum trioxide to enhance its electrical properties.
The mechanism of action for 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl centers around its ability to facilitate charge transport within OLEDs. The compound's electron-rich nature due to the presence of carbazole units allows it to efficiently transport holes from the anode towards the emissive layer.
This mechanism results in high luminous efficiency and stability in OLED devices .
The physical and chemical properties of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl are critical for its application in electronic devices:
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl is widely utilized in various scientific applications:
CBP emerged as a pivotal material in the late 1990s during critical investigations into electrophosphorescence mechanisms in organic semiconductors. Early foundational work by Baldo et al. (2000) identified CBP’s capacity for efficient triplet energy transfer, establishing its role as a host for phosphorescent emitters [1]. This discovery coincided with the broader push toward commercial OLED technologies, where CBP’s synthesis via Ullmann coupling—reacting 4,4'-dibromobiphenyl with carbazole—provided a scalable route to high-purity material [6]. By the early 2000s, CBP had become integral to landmark OLED architectures, notably in pioneering high-efficiency phosphorescent devices reported by Princeton University and Universal Display Corporation. Its adoption accelerated following studies demonstrating external quantum efficiencies exceeding 15% in green and red OLEDs, cementing its status as a reference host material for both academic and industrial research [1] [8].
CBP’s molecular design (C~36~H~24~N~2~, MW: 484.59 g/mol) centers on a twisted biphenyl core linked to planar carbazole moieties, yielding a non-planar conformation that suppresses crystallization and enhances amorphous film formation. This structural attribute is critical for uniform thin-film deposition in vapor-processed OLEDs [5] [7]. Electronic properties arise from the electron-donating carbazole units, which impart a high-lying highest occupied molecular orbital (HOMO) at –6.0 eV and a moderate lowest unoccupied molecular orbital (LUMO) at –2.9 eV, enabling efficient hole injection and balanced bipolar charge transport [1] [2]. The molecule’s triplet energy (E~T~) of 2.6 eV permits exothermic energy transfer to common red, yellow, and green phosphors like Ir(ppy)~3~ or Ir(piq)~3~ while blocking triplet quenching [1].
Doping compatibility further enhances CBP’s functionality. p-doping with strong acceptors (e.g., MoO~3~ or F~4~-TCNQ) induces charge-transfer complexes, elevating conductivity by up to three orders of magnitude. As quantified by X-ray photoelectron spectroscopy, doping efficiency reaches ~11% for MoO~3~ at room temperature but improves significantly with substrate cooling, which suppresses dopant agglomeration [8] [10].
Table 1: Fundamental Physicochemical Properties of CBP
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C~36~H~24~N~2~ | Canonical SMILES: c1ccc2c(c1)n(-c3ccc(cc3)-c4ccc(cc4)-n5c6ccccc6c7ccccc57)c8ccccc8 [7] |
Molecular Weight | 484.59 g/mol | - |
Melting Point | 281–285 °C | Lit. value [1] [6] |
Triplet Energy (E~T~) | 2.6 eV | Critical for green/red phosphorescent hosts [1] |
HOMO/LUMO | –6.0 eV / –2.9 eV | UPS measurement [1] [2] |
Doping Efficiency (MoO~3~) | 11% (300 K deposition) | Increases with cooled substrates [10] |
CBP’s primary application lies as a host matrix in phosphorescent OLEDs (PHOLEDs) and thermally activated delayed fluorescence (TADF) devices. Its evolution reflects three key phases:
Monochrome OLEDs: In early green-emitting PHOLEDs (e.g., ITO/MoO~3~/CBP:Ir(ppy)~3~/TPBi/LiF/Al), CBP enabled peak current efficiencies of 81 cd/A at 100 cd/m² due to optimal exciton confinement and charge balance [1]. Red devices using dopants like Ir(piq)~3~ achieved external quantum efficiencies (EQE) >17.5% in structures such as ITO/TAPC/CBP:Ir(piq)~3~/PO14/LiF/Al [1].
White OLEDs and Tandem Architectures: CBP hosted both blue (FIrpic) and orange/red phosphors in hybrid white OLEDs, yielding EQEs up to 12.2% and power efficiencies of 47.6 lm/W [1]. Its stability under electrical stress facilitated tandem OLEDs—stacked emission units connected by charge-generation layers (CGLs)—as demonstrated in a yellow-emitting device (Max. EQE: 16.78%, Luminance: 42,236 cd/m²) [1].
Doped Transport Layers: p-doped CBP:MoO~3~ or CBP:F~4~-TCNQ layers enhanced hole injection in complex devices. Research confirmed a 100× conductivity increase at 6 wt% F~4~-TCNQ, reducing operating voltages by >30% in high-brightness OLEDs [8] [10].
Table 2: Representative OLED Device Performances Using CBP
Device Structure | Emission Color | Key Performance Metrics | Citation |
---|---|---|---|
ITO/MoO~3~/CBP:20% Ir(ppy)~3~:4% FIrpic/TAZ | Green | 71.2 cd/A efficiency; 27,524 cd/m² luminance | [1] |
ITO/TAPC/(DPB:tri-PXZ-TRZ):CBP (15:85) | Red | 17.5% EQE; 28 lm/W power efficiency | [1] |
ITO/MoO~x~/m-MTDATA/Ir(ppz)~3~/CBP:PO-01/DBFDPOPhCz:FIrpic/Bphen | White | 12.2% EQE; 47.6 lm/W power efficiency | [1] |
ITO/NPD/CBP:8% (t-bt)~2~Ir(acac)/BPhen (tandem) | Yellow | 16.78% EQE; 42,236 cd/m² luminance | [1] |
ITO/F~4~-TCNQ-doped α-NPD/CBP:Ir(ppy)~3~/BPhen | Green | 56.6 lm/W power efficiency at 14 V | [1] |
The material’s adaptability continues in emerging quantum-dot LEDs (QLEDs) and perovskite light-emitting diodes (PeLEDs), where it functions as an efficient hole-injecting interlayer. Future trajectories include optimizing thermally evaporated films for flexible displays and leveraging sublimed purity grades (>99.9%) to minimize efficiency roll-off at high luminance [5] [7].
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